8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine
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Overview
Description
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine is a chemical compound with the molecular formula C14H15N5O2S and a molar mass of 317.37 g/mol This compound is known for its unique structure, which includes a purine base linked to a methoxyphenoxyethylsulfanyl group
Preparation Methods
The synthesis of 8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine involves several steps. One common synthetic route includes the reaction of 2-(2-methoxyphenoxy)ethanethiol with 6-chloropurine in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the chloropurine, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent. Its ability to interfere with specific molecular targets in disease pathways makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine can be compared with other similar compounds, such as:
8-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-purin-6-amine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one: This compound features a quinazoline core instead of a purine base.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the purine base, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N5O2S |
---|---|
Molecular Weight |
317.37g/mol |
IUPAC Name |
8-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C14H15N5O2S/c1-20-9-4-2-3-5-10(9)21-6-7-22-14-18-11-12(15)16-8-17-13(11)19-14/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,19) |
InChI Key |
DBQXNXUVBDQTNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCSC2=NC3=NC=NC(=C3N2)N |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=NC=NC(=C3N2)N |
Origin of Product |
United States |
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